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5,7-Dibromo-2,3-

dihydrobenzofuran

Cat. No.: B050448 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase selectivity profiles of dibromo-

dibenzofuran derivatives against other classes of kinase inhibitors. The information is

supported by experimental data to aid in the evaluation of these compounds as potential

therapeutic agents. Human protein kinases are critical regulators of cellular processes, and

their dysregulation is implicated in numerous diseases, including cancer. The development of

selective kinase inhibitors is a cornerstone of targeted therapy. Dibenzofuran scaffolds have

emerged as a promising framework for the design of novel kinase inhibitors. This guide focuses

on dibromo-dibenzofuran derivatives, highlighting their potency and selectivity against key

human kinases.

Comparative Analysis of Kinase Inhibition
The inhibitory activity of a 7,9-dibromo-dihydrodibenzofuran derivative and other relevant non-

dibenzofuran kinase inhibitors against Casein Kinase 2 (CK2), Proviral Integration site for

Moloney murine leukemia virus (Pim-1), and CDC-like Kinase 1 (CLK1) are summarized below.
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Compound
Class

Compound Target Kinase IC50 (nM)
Other Notable
Inhibited
Kinases (IC50)

Dibromo-

dibenzofuran
Compound 12c CK2 5.8

DAPK1 (>10,000

nM), DYRK1B

(>10,000 nM),

HGK (>10,000

nM), SGK

(>10,000 nM)

Dibenzofuran

(Cercosporamide

-inspired)

Compound 44 Pim-1 35
Pim-2 (35 nM),

CLK1 (low nM)

Naphthyridine
CX-4945

(Silmitasertib)
CK2 1

FLT3 (35 nM),

Pim-1 (46 nM),

CDK1 (56 nM)[1]

Thiazole AZD1208 Pim-1 0.4

Pim-2 (5.0 nM),

Pim-3 (1.9 nM)[2]

[3]

Benzothiazole TG-003 CLK1 20

CLK4 (15 nM),

CLK2 (200 nM)

[4][5][6]

Signaling Pathways
Understanding the signaling context of the targeted kinases is crucial for predicting the cellular

consequences of their inhibition.

Casein Kinase 2 (CK2) Signaling
CK2 is a constitutively active serine/threonine kinase involved in a myriad of cellular processes,

including cell growth, proliferation, and survival. Its dysregulation is frequently associated with

cancer. CK2 participates in several critical signaling pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. selleckchem.com [selleckchem.com]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 5 Tech Support

https://www.benchchem.com/product/b050448?utm_src=pdf-body-img
https://www.benchchem.com/product/b050448?utm_src=pdf-custom-synthesis
https://www.selleckchem.com/products/cx-4945-silmitasertib.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b050448?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in
preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

3. selleckchem.com [selleckchem.com]

4. selleckchem.com [selleckchem.com]

5. medchemexpress.com [medchemexpress.com]

6. caymanchem.com [caymanchem.com]

To cite this document: BenchChem. [Selectivity Profiling of Dibromo-dibenzofuran
Derivatives Against Human Kinases: A Comparative Guide]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b050448#selectivity-profiling-of-
dibromo-dibenzofuran-derivatives-against-human-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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